![molecular formula C16H14F3NO5S B2649619 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1105205-31-9](/img/structure/B2649619.png)

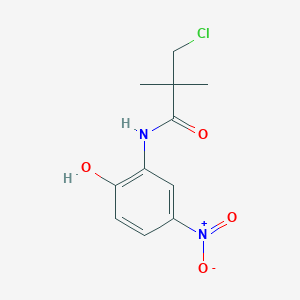

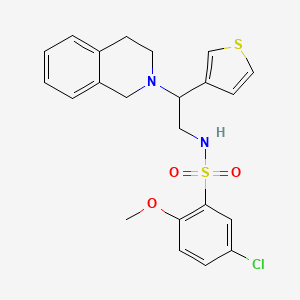

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDBES is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Applications De Recherche Scientifique

Anti-Inflammatory and Anticancer Potential

Research into derivatives of the mentioned compound has uncovered potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One study demonstrated that certain derivatives exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a known medication. This suggests the compound's derivatives could be developed into therapeutic agents with multiple functionalities (Ş. Küçükgüzel et al., 2013).

Catalysis and Synthetic Applications

The compound and its derivatives have been used as ligands in catalytic processes, illustrating their role in synthetic chemistry. For instance, derivatives have been involved in base-free transfer hydrogenation of ketones, showcasing their utility in creating more efficient and environmentally friendly catalytic reactions (A. Ruff et al., 2016). Another study highlighted its use in oxidative cross-coupling reactions, which could offer new pathways for chemical synthesis (M. Miura et al., 1998).

Neuroprotective Properties

Investigations into the neuroprotective effects of sulfonamide derivatives have shown promising results. For example, specific derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, a therapeutic target for neurodegenerative diseases. These compounds effectively increased kynurenic acid in the brain, suggesting a potential role in neuroprotection and the treatment of neurological disorders (S. Röver et al., 1997).

Imaging and Diagnostic Applications

Research into Mn2+ complexes containing sulfonamide groups has unveiled pH-responsive relaxivity, indicating their potential as contrast agents in magnetic resonance imaging (MRI). This could significantly improve the diagnostic capabilities of MRI by providing pH-sensitive imaging contrasts, which are valuable for detecting and monitoring various diseases (R. Uzal-Varela et al., 2020).

Enzyme Inhibition for Disease Treatment

The compound's derivatives have been studied for their enzyme inhibitory activities, particularly against enzymes like carbonic anhydrases, which play crucial roles in physiological processes. These inhibitors have potential applications in treating diseases like glaucoma, epilepsy, and certain types of tumors, highlighting the compound's relevance in medicinal chemistry (A. Di Fiore et al., 2011).

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO5S/c17-16(18,19)12-3-1-2-4-15(12)26(21,22)20-7-8-23-11-5-6-13-14(9-11)25-10-24-13/h1-6,9,20H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWFYZBNHUTXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2649541.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)

![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2649552.png)

![4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2649555.png)